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Compound of Interest

Compound Name: 2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)succinic Acid

This guide provides a comprehensive overview of the known and predicted physical properties

of 2-(2-Bromophenyl)succinic acid (CAS No: 20608-82-6). Designed for researchers,

chemists, and drug development professionals, this document moves beyond a simple data

summary. It offers practical, field-proven methodologies for the experimental determination of

these properties, grounding theoretical predictions in actionable laboratory protocols.

Given that experimentally determined data for 2-(2-Bromophenyl)succinic acid is not widely

available in peer-reviewed literature, this guide adopts a dual approach. First, it presents high-

quality predicted data from reputable chemical databases. Second, and more critically, it

provides detailed, self-validating protocols for how a researcher would empirically determine

these values, explaining the causality behind experimental choices. This approach ensures that

scientists have both a reliable starting point for their work and the tools to generate and

validate their own findings.

Core Molecular and Physicochemical Properties
2-(2-Bromophenyl)succinic acid is a derivative of succinic acid, a key metabolic intermediate.

The introduction of a 2-bromophenyl group creates a chiral center and significantly modifies the

molecule's steric and electronic properties, making it a valuable building block in the synthesis

of complex organic molecules and pharmaceutical agents[1][2].

Identity and Predicted Properties
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A summary of the fundamental identifiers and computationally predicted physical properties for

2-(2-Bromophenyl)succinic acid is presented below. It is imperative to note that predicted

values, while useful for estimation, must be confirmed by empirical measurement for any

rigorous application.

Property Value Source

IUPAC Name
2-(2-bromophenyl)butanedioic

acid
[1]

CAS Number 20608-82-6 [3]

Molecular Formula C₁₀H₉BrO₄ [3]

Molecular Weight 273.08 g/mol [3]

Boiling Point
365.1 ± 27.0 °C (at 760

mmHg, Predicted)
[3]

Density 1.691 ± 0.06 g/cm³ (Predicted) [3]

Flash Point 174.6 °C (Predicted)

pKa₁ 3.36 ± 0.10 (Predicted)

Melting Point: Experimental Determination
The melting point is a critical indicator of purity. While an experimentally determined value for 2-
(2-Bromophenyl)succinic acid is not publicly documented, the following protocol outlines the

standard method for its determination using a capillary melting point apparatus. For context,

the parent compound, succinic acid, has a melting point of 184.5-185 °C[4]. The bulky,

polarizable bromophenyl group is expected to significantly alter this value.

Protocol for Melting Point Determination

Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline

solid is finely pulverized on a watch glass using a spatula.

Capillary Loading: A capillary tube (sealed at one end) is tapped, open-end down, into the

powder. The sample is packed into the bottom of the tube by tapping the sealed end on a
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hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is

ideal.

Apparatus Setup: The loaded capillary is placed into the heating block of the melting point

apparatus.

Rapid Preliminary Measurement: The temperature is increased rapidly (10-20 °C/min) to find

an approximate melting range.

Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to

within 20 °C of the preliminary measurement, then the heating rate is slowed to 1-2 °C/min.

Data Recording: The melting range is recorded from the temperature at which the first drop

of liquid appears to the temperature at which the entire sample becomes a clear liquid[4]. A

narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Profile: Experimental Workflow
The solubility of a compound is fundamental to its application in synthesis, formulation, and

biological assays. No specific solubility data for 2-(2-Bromophenyl)succinic acid is published.

However, its structure—containing two polar carboxylic acid groups and a large, nonpolar

bromophenyl group—suggests it will have nuanced solubility. It is expected to be sparingly

soluble in water and more soluble in polar organic solvents like ethanol and dimethyl sulfoxide

(DMSO)[5].

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

Solvent Selection: Choose a range of relevant solvents (e.g., Water, Ethanol, DMSO,

Acetone, Dichloromethane).

Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled

vials.

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial.

Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for

complete dissolution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chemlab.truman.edu/files/2015/07/Meling-Points-2017.pdf
https://www.benchchem.com/product/b1373404?utm_src=pdf-body
https://www.researchgate.net/post/Between-Ethanol-and-DMSO-which-will-be-better-for-dissolving-phenolic-acids-like-rosmarinic-acid-caffeic-acid-for-using-in-antifungal-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Classification:

Very Soluble: Dissolves in < 1 mL.

Soluble: Dissolves in 1-3 mL.

Sparingly Soluble: Dissolves in 3-10 mL.

Insoluble: Does not fully dissolve in > 10 mL.

Heating: For samples that are sparingly soluble or insoluble at room temperature, gently

warm the vial (e.g., to 40-50 °C) to observe any temperature-dependent solubility.

Documentation: Record the approximate volume of each solvent required for dissolution.

This provides a valuable, practical dataset for future experimental design.

Caption: Correlation of molecular structure to expected spectroscopic signals.

Protocol for NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) to the tube.

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period

in an ultrasonic bath may be required.

Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and

potentially 2D spectra (e.g., COSY, HSQC) following the instrument's standard operating

procedures to confirm assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2-
Bromophenyl)succinic acid, the spectrum will be dominated by the carboxylic acid features.

Anticipated Characteristic IR Absorption Bands
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O-H Stretch (Carboxylic Acid): A very broad, strong band from ~2500-3300 cm⁻¹. This is

characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6]

C-H Stretch (Aromatic/Aliphatic): Weaker bands from ~2850-3100 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong, sharp band around 1700-1725 cm⁻¹.[6] The

presence of hydrogen bonding may cause this peak to broaden.

C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

C-O Stretch / O-H Bend: Medium bands in the fingerprint region, 1200-1400 cm⁻¹.

C-Br Stretch: A weak to medium band in the low-frequency region, 500-600 cm⁻¹.

Protocol for Acquiring an IR Spectrum (KBr Pellet Method)

Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic

grade Potassium Bromide (KBr).

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until it is a fine,

homogeneous powder.

Pressing: Transfer the powder to a pellet press and apply pressure (as per manufacturer's

instructions) to form a thin, transparent or translucent pellet.

Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns. The most critical diagnostic feature for a compound

containing one bromine atom is its isotopic signature.

Anticipated Mass Spectrum Features

Molecular Ion Peak (M⁺): The spectrum should show a pair of peaks for the molecular ion

corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1
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natural abundance. Therefore, one would expect to see peaks at m/z 272 (for C₁₀H₉⁷⁹BrO₄)

and m/z 274 (for C₁₀H₉⁸¹BrO₄) with roughly equal intensity.

Technique Dependence: Using a soft ionization technique like Electrospray Ionization (ESI)

in negative mode, the most prominent peak would likely be the deprotonated molecule, [M-

H]⁻, at m/z 271 and 273.

Fragmentation: Common fragmentation patterns would involve the loss of water (-18), a

carboxyl group (-45), or the bromine atom (-79/81).

Conclusion
2-(2-Bromophenyl)succinic acid is a compound of significant interest for synthetic and

medicinal chemistry. While comprehensive experimental data on its physical properties remains

to be broadly published, this guide provides a robust framework for its characterization. By

combining high-quality predicted data with detailed, standard operating protocols for melting

point, solubility, NMR, IR, and mass spectrometry, researchers are equipped to confidently

generate and validate the necessary data for their work. Adherence to these methodologies will

ensure the production of reliable, high-quality data essential for advancing research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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